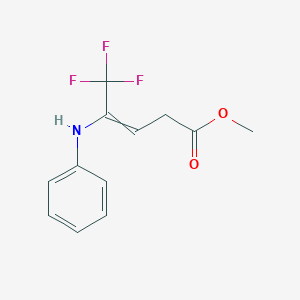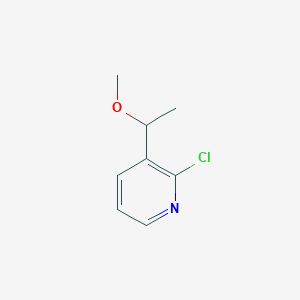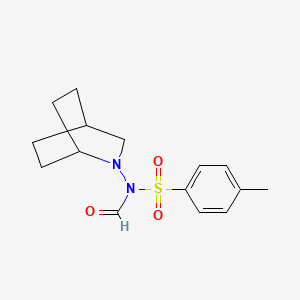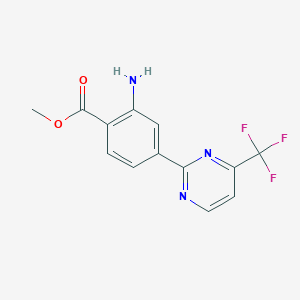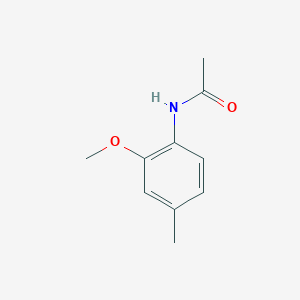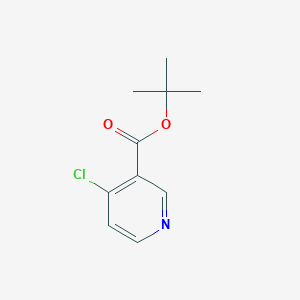
tert-Butyl 4-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-chloronicotinate: is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloronicotinate can be synthesized through a Pd-catalyzed amidation reaction. The process involves the reaction of tert-butyl 2-chloronicotinate with primary amides in the presence of a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C. The ligand used in this reaction is 1,1′-bis(dicyclohexylphosphino)ferrocene .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Reduction: Reduced forms of the compound.
Oxidation: Oxidized derivatives of the compound.
Applications De Recherche Scientifique
tert-Butyl 4-chloronicotinate has several applications in scientific research:
Chemistry: It is used as a directing group in catalytic amide-to-ester transformations and transamidation reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-chloronicotinate involves its role as a directing group in catalytic reactions. The C3-ester substituent of the pyridine ring in the compound facilitates Zn-chelation , which activates the amide group for subsequent reactions. The Zn-coordinated alcohol is further activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .
Comparaison Avec Des Composés Similaires
- tert-Butyl nicotinate
- tert-Butyl 2-chloronicotinate
- tert-Butyl 3-chloronicotinate
Comparison: tert-Butyl 4-chloronicotinate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in specific catalytic processes and synthetic applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
tert-butyl 4-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-6-12-5-4-8(7)11/h4-6H,1-3H3 |
Clé InChI |
SSLYHFRYFARUHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





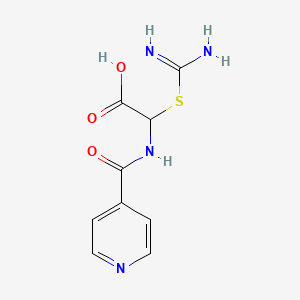
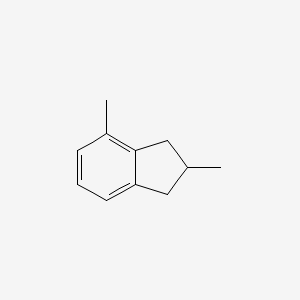

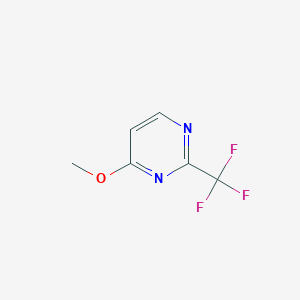
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
